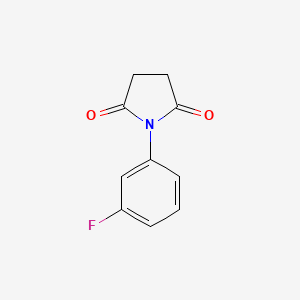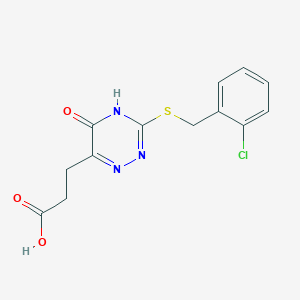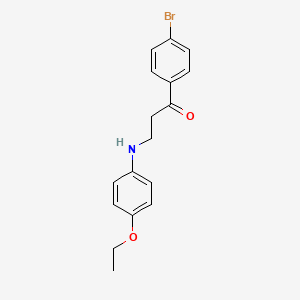![molecular formula C18H18N4O4S B2704866 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea CAS No. 1024572-88-0](/img/structure/B2704866.png)
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of indoles, which are often derived from 1-acetyl-1H-indol-3-yl acetates, is of considerable synthetic interest . The synthesis of 1-acetyl-1H-indol-3-yl acetates has been optimized using microwave irradiation, altering the base, solvent, and reaction time . This provides rapid entry to a range of indoxyl derivatives .Molecular Structure Analysis
Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The chemical compound ‘1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea’ is a versatile material used in scientific research.Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1 H -indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .Physical And Chemical Properties Analysis
Indole is known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . They are crystalline colorless in nature with specific odors .科学的研究の応用
Herbicide Resistance and Action Mechanism
Sulfonylureas, including compounds structurally related to "1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea," act as potent inhibitors of acetolactate synthase in plants, bacteria, and fungi, providing a mechanism for controlling weed growth in agriculture. Mutations in ALS genes confer resistance to sulfonylurea herbicides, highlighting the importance of these compounds in developing herbicide-resistant crops and understanding enzyme inhibition mechanisms at a molecular level (Yadav et al., 1986); (Larossa & Schloss, 1984).
Antimycobacterial Activity
Research on sulfonylurea derivatives has explored their antimicrobial properties, particularly against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). New compounds with antimycobacterial activity comparable to sulfonylurea have been identified, indicating the potential for these substances to treat mycobacterial infections (Sohn et al., 2008).
Antitumor and Antidiabetic Properties
Novel sulfonylurea compounds exhibit significant antitumor efficacy in vitro and in vivo tumor models, suggesting their potential as antitumor candidates. Furthermore, stereo-selective sulfonylurea derivatives have been studied for their antitumor properties, offering insights into developing more specific and less toxic antitumor therapies (Lee et al., 2002). Additionally, derivatives of sulfonylureas have been synthesized as potential antidiabetic agents, indicating their versatility in drug development (Choudhary et al., 2011).
Antifungal Activity
Sulfonylureas also demonstrate antifungal activity by inhibiting Candida albicans acetohydroxyacid synthase, supporting the notion that AHAS can be a target for antifungal drug development. This inhibition suggests a novel approach to treating fungal infections, leveraging the mechanism of action of sulfonylureas against a critical enzyme in fungal metabolism (Lee et al., 2013).
作用機序
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities .
特性
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-6-8-14(9-7-12)27(25,26)22-18(24)21-20-17(23)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,19H,10H2,1H3,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMRQSUBQMYQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2704786.png)

![N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2704790.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2704796.png)
![N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2704797.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2704798.png)



![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-phenoxybenzamide](/img/structure/B2704805.png)